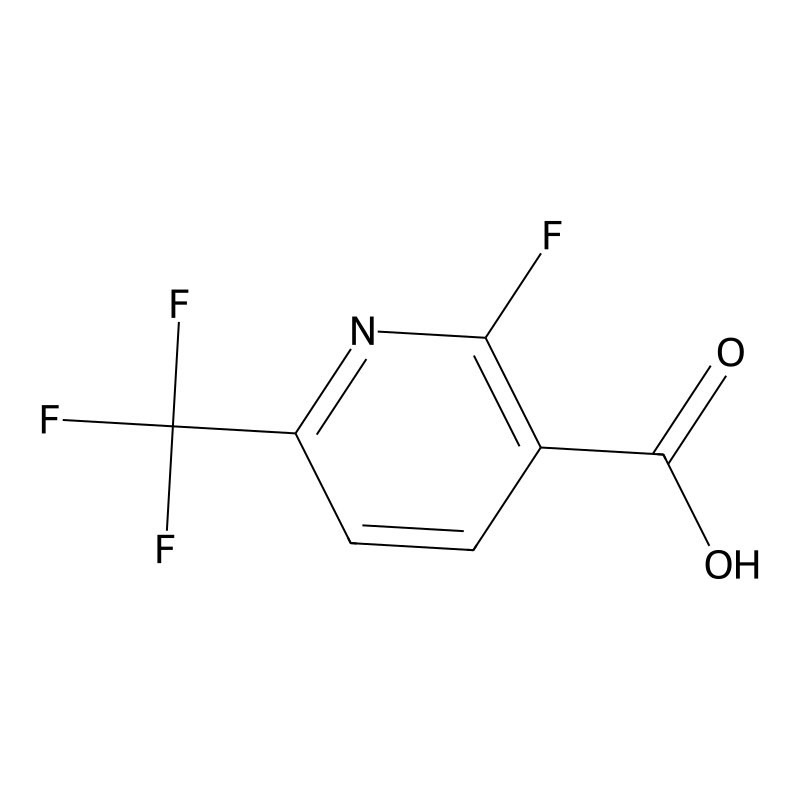2-Fluoro-6-(trifluoromethyl)nicotinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Agrochemical Industry
Trifluoromethylpyridines (TFMP) and its derivatives, including “2-Fluoro-6-(trifluoromethyl)nicotinic acid”, are widely used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests .
Pharmaceutical Industry
TFMP derivatives also find applications in the pharmaceutical industry. They serve as key intermediates in the manufacture of certain drugs . For example, they are used in the production of the recently discovered COMT inhibitor, 3- (5- (3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2- (trifluoromethyl)pyridine 1-oxide .
Synthesis of Pyridine Carboxamides
“2-Fluoro-6-(trifluoromethyl)nicotinic acid” can be used to prepare pyridine carboxamides, which act as palm site inhibitors of HCV NS5B polymerase . The exact methods of synthesis and application would depend on the specific procedures outlined in the relevant research
2-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. Its molecular formula is CHFNO, and it has a molecular weight of approximately 201.1 g/mol. This compound is notable for its unique electronic properties due to the electronegative fluorine atoms, which can influence its reactivity and interaction with biological systems .
- There's no current information regarding the specific mechanism of action for 2-F-6-CF3-NA.
- Related nicotinic acid derivatives can act as ligands for receptors or precursors for essential cellular components, but further research is needed to determine if 2-F-6-CF3-NA possesses similar functionalities [].
- Safety information on 2-F-6-CF3-NA is not available.
- As a general precaution, similar fluorinated aromatic compounds can exhibit irritant or corrosive properties. Proper handling procedures for unknown compounds are always recommended.
The chemical behavior of 2-fluoro-6-(trifluoromethyl)nicotinic acid is largely influenced by its functional groups. It can participate in various reactions typical of carboxylic acids, such as:
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide.
- Nucleophilic substitutions: The fluorine atoms can be replaced by nucleophiles, making it a versatile intermediate in organic synthesis.
Additionally, its reactivity can be enhanced by the presence of the trifluoromethyl group, which can stabilize negative charges during certain reactions .
Research indicates that 2-fluoro-6-(trifluoromethyl)nicotinic acid exhibits significant biological activity. It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly fungicides like picoxystrobin. Its unique structure allows it to interact with biological targets effectively, potentially influencing enzyme activity or receptor binding .
Several methods have been developed for synthesizing 2-fluoro-6-(trifluoromethyl)nicotinic acid:
- Fluorination of Nicotinic Acid: This involves introducing fluorine at the 2-position using reagents such as hydrogen fluoride or potassium fluoride under controlled conditions.
- Trifluoromethylation: The trifluoromethyl group can be introduced via reactions with trifluoromethylating agents like trifluoromethyl iodide or other sources under specific conditions.
- Multistep Synthesis: Often involves starting from simpler pyridine derivatives and undergoing multiple transformations to achieve the desired product with high purity and yield .
2-Fluoro-6-(trifluoromethyl)nicotinic acid finds applications primarily in:
- Agriculture: As an intermediate in the production of fungicides such as picoxystrobin, which is used to protect crops from fungal diseases.
- Pharmaceuticals: It serves as a building block for various drug compounds due to its ability to modify biological activity through structural changes .
Studies on the interactions of 2-fluoro-6-(trifluoromethyl)nicotinic acid with biological systems have shown that it can affect enzyme activities and receptor interactions. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability. This makes it an attractive candidate for further pharmacological studies and applications in drug development .
Several compounds share structural similarities with 2-fluoro-6-(trifluoromethyl)nicotinic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-6-(trifluoromethyl)nicotinic acid | CHClFNO | Contains chlorine instead of fluorine |
| 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | CHFNO | Hydroxy group introduces different reactivity |
| 2-Bromo-6-(trifluoromethyl)nicotinic acid | CHBrFNO | Bromine substitution affects electronic properties |
Uniqueness
The uniqueness of 2-fluoro-6-(trifluoromethyl)nicotinic acid lies in its specific combination of fluorine substituents, which enhance its biological activity and chemical reactivity compared to other halogenated nicotinic acids. The trifluoromethyl group significantly influences its lipophilicity and potential interactions within biological systems, making it a valuable compound in both agricultural and pharmaceutical applications .








